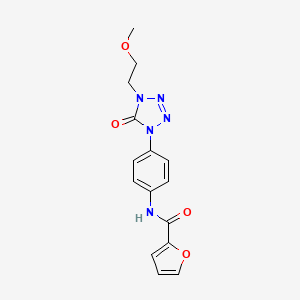
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a furan ring and a tetrazole ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Tetrazole is a five-membered ring containing four nitrogen atoms and one carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and tetrazole rings, along with the methoxyethyl linker. The exact structure would depend on the specific locations of these components within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan and tetrazole rings. Both of these rings are aromatic and may undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxygen in the furan ring and the nitrogen atoms in the tetrazole ring might influence its polarity and solubility .Applications De Recherche Scientifique
Anticancer Applications
This compound shows promise in anticancer research due to its structural similarity to other molecules with known therapeutic effects. Derivatives of furan carboxamide have been studied for their potential to induce cell cycle arrest in cancer cells, particularly in colorectal cancer models . The mechanism involves the activation of p53–p21 pathways, which are crucial in controlling cell proliferation and apoptosis.
Antibacterial and Antifungal Properties
Compounds with the tetrazole and furan moieties have been associated with potent antibacterial and antifungal activities. They can serve as the basis for developing new antimicrobial agents that could be effective against a range of bacterial and fungal pathogens, addressing the growing concern of antibiotic resistance .
Anti-inflammatory and Immunomodulatory Effects
The structural features of this compound suggest potential anti-inflammatory and immunomodulatory properties. Similar structures have been used to develop NF-κB inhibitors, which play a significant role in the inflammatory response and could be beneficial in treating various autoimmune and inflammatory disorders .
Neuroprotective Potential
Due to the presence of the tetrazole group, there is a possibility that this compound could exhibit neuroprotective effects. Compounds with similar structures have been shown to impact brain disorders where neuroinflammation and microglial activation are involved in the pathogenesis .
Antiviral Activity
While specific studies on this compound’s antiviral properties are not readily available, related molecules have demonstrated significant antiviral activities. This suggests that further research could uncover applications in treating viral infections, including emerging and re-emerging viral diseases .
Antidiabetic and Antimetabolic Syndrome Effects
The compound’s structural analogs have been implicated in metabolic regulation, which could extend to antidiabetic effects. Research in this area could lead to the development of new treatments for diabetes and metabolic syndrome, focusing on novel mechanisms of action .
Antioxidant Properties
The furan ring, in particular, is associated with antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in a variety of chronic diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer .
Material Science and Nanotechnology
The unique structure of this compound could have applications in material science and nanotechnology. Its potential as a precursor for more complex molecules could lead to the development of new materials with specific properties for technological applications .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-23-10-8-19-15(22)20(18-17-19)12-6-4-11(5-7-12)16-14(21)13-3-2-9-24-13/h2-7,9H,8,10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQSHDREYVFOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/no-structure.png)
![N-Methyl-N-[(4-methylsulfinylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2981518.png)
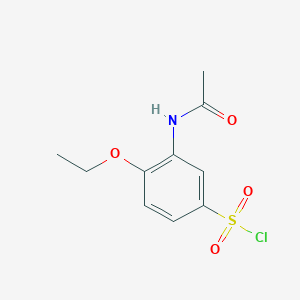
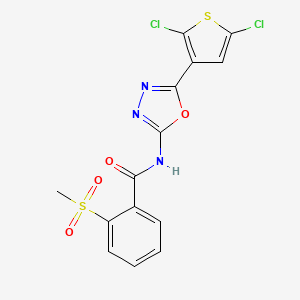
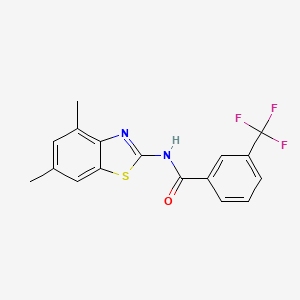
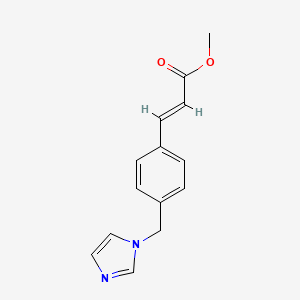
![2-[3-(4-Methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2981527.png)
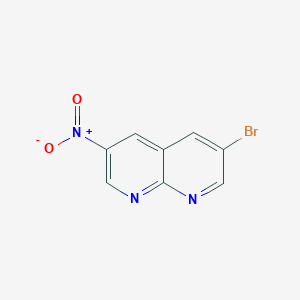
![5-(4-Ethoxy-3-methylphenyl)sulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2981533.png)
![2-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2981534.png)
![3-(3-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2981535.png)
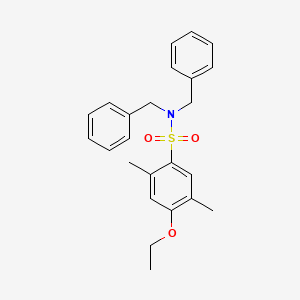

![2-((3-chlorobenzyl)thio)-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2981540.png)